molecular formula C19H16N6O3 B2542312 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide CAS No. 941974-03-4

9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2542312
CAS RN: 941974-03-4
M. Wt: 376.376
InChI Key: WQRYCSYFFYQXQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported .


Molecular Structure Analysis

The molecular formula of EPPIC is C19H16N6O3, and it has a molecular weight of 376.376.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of substituted pyridines have been studied extensively . The introduction of various bio-relevant functional groups to pyridine has been achieved through several methodologies .

Scientific Research Applications

Chemical Synthesis and Derivatives

The research on related purine derivatives has led to the synthesis of novel compounds with potential therapeutic applications. For instance, the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems highlights the flexibility and potential of purine derivatives in creating biologically active molecules (Bakhite, Yamada, & Al‐Sehemi, 2005). These compounds show promise in developing new pharmaceutical agents by exploiting the purine core's capacity to engage in diverse chemical reactions and form complex heterocyclic structures.

Pharmacological Potential

While the direct studies on 9-(2-ethoxyphenyl)-8-oxo-2-(pyridin-4-yl)-8,9-dihydro-7H-purine-6-carboxamide are not explicitly detailed in available literature, the exploration of similar purine derivatives has revealed significant pharmacological potential. For example, derivatives of pyrimidine and purine have been shown to possess anti-inflammatory, analgesic, and antifungal properties, suggesting that modifications of the purine core can lead to significant bioactive compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020); (Hanafy, 2011).

Analytical and Material Science Applications

Compounds with complex structures, such as purine derivatives, also have applications in analytical chemistry and material science. For instance, the study of fluorescent 9-oxo-imidazo[1,2-a]purine derivatives in various solvents has provided insights into solute-solvent interactions and the photophysical behavior of heterocyclic compounds, which can be instrumental in developing new sensors and fluorescent markers (Wenska et al., 2006).

Mechanism of Action

properties

IUPAC Name

9-(2-ethoxyphenyl)-8-oxo-2-pyridin-4-yl-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O3/c1-2-28-13-6-4-3-5-12(13)25-18-15(23-19(25)27)14(16(20)26)22-17(24-18)11-7-9-21-10-8-11/h3-10H,2H2,1H3,(H2,20,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRYCSYFFYQXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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